molecular formula C8H12BrN3O2S B11764955 4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide CAS No. 917899-41-3

4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No.: B11764955
CAS No.: 917899-41-3
M. Wt: 294.17 g/mol
InChI Key: VKWJLRINTMEYCT-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones or their equivalents.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of polar solvents and bases.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Cycloaddition Reactions: These reactions may require catalysts such as transition metals and specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce complex ring systems.

Scientific Research Applications

4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyclopropyl groups can influence its binding affinity and specificity. The sulfonamide group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: A simpler pyrazole derivative with similar bromination but lacking the cyclopropyl and sulfonamide groups.

    5-Bromo-4-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide: A closely related compound with a different substitution pattern.

    1-Methyl-4-pyrazole boronic acid pinacol ester: Another pyrazole derivative with different functional groups.

Uniqueness

4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The presence of the cyclopropyl group can enhance its stability and binding affinity, while the sulfonamide group can provide additional interactions with molecular targets.

Properties

917899-41-3

Molecular Formula

C8H12BrN3O2S

Molecular Weight

294.17 g/mol

IUPAC Name

4-bromo-5-cyclopropyl-N,N-dimethylpyrazole-1-sulfonamide

InChI

InChI=1S/C8H12BrN3O2S/c1-11(2)15(13,14)12-8(6-3-4-6)7(9)5-10-12/h5-6H,3-4H2,1-2H3

InChI Key

VKWJLRINTMEYCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C(=C(C=N1)Br)C2CC2

Origin of Product

United States

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